4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(4-methoxyphenyl)-3-methylquinoline
Overview
Description
4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(4-methoxyphenyl)-3-methylquinoline is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.21032711 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and Schiff base derivatives from a process involving 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, using 4-methoxybenzaldehyde. This synthesis pathway led to compounds with significant antimicrobial activities against various test microorganisms (Bektaş et al., 2010).
Ruthenium-Catalyzed Hydroamination
In another study, a ruthenium-catalyzed hydroamination of vinylarenes with secondary aliphatic and benzylic amines demonstrated the creation of beta-phenethylamine products with high yields and regioselectivity. This process included the use of morpholine, piperidine, and 4-phenylpiperazine, among others, showcasing a novel method for the synthesis of compounds related to 4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(4-methoxyphenyl)-3-methylquinoline (Utsunomiya & Hartwig, 2003).
Fluorescent Ligands for 5-HT1A Receptors
A series of 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety were synthesized to study 5-HT1A receptors. These derivatives displayed high receptor affinity and promising fluorescence properties, highlighting their potential as tools for visualizing 5-HT1A receptors in cellular models (Lacivita et al., 2009).
Crystal Structures Related to Adoprazine
The crystal structures of derivatives structurally related to adoprazine, including compounds with the piperazine moiety, have been elucidated. These structures demonstrated extensive hydrogen bonding and the formation of one-dimensional networks, providing insight into the molecular configurations that may influence the activity of similar compounds (Ullah & Altaf, 2014).
Inhibition of HIV-1 Transcription
Piperazinyloxoquinoline derivatives were found to be potent and selective inhibitors of HIV-1 replication in both acutely and chronically infected cells. This includes the suppression of tumor necrosis factor alpha-induced HIV-1 expression, suggesting a unique mechanism of action for these compounds (Baba et al., 1997).
Corrosion Inhibition
8-Hydroxyquinoline-based piperazine derivatives were investigated for their corrosion inhibiting properties on C35E steel in HCl electrolyte. These studies revealed significant improvements in anti-corrosion properties, providing a foundation for the development of new corrosion inhibitors (El Faydy et al., 2020).
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-4-26-13-15-27(16-14-26)24(28)22-17(2)23(18-9-11-19(29-3)12-10-18)25-21-8-6-5-7-20(21)22/h5-12H,4,13-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHUWOOBRBEOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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